molecular formula C15H21BrN2O4S B12102449 Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate

Katalognummer: B12102449
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: VWONBFATQUZCEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O4S It is characterized by the presence of a piperidine ring, a bromopyridine moiety, and a sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the bromopyridine moiety and the sulfonyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations. For example, the synthesis may involve the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with 5-bromopyridine-2-sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can participate in binding interactions with proteins or enzymes, while the sulfonyl group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate is unique due to the presence of both the bromopyridine and sulfonyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions and transformations.

Eigenschaften

Molekularformel

C15H21BrN2O4S

Molekulargewicht

405.3 g/mol

IUPAC-Name

tert-butyl 4-(5-bromopyridin-2-yl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)18-8-6-12(7-9-18)23(20,21)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3

InChI-Schlüssel

VWONBFATQUZCEP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.